Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions one and two. This specific compound features an ethyl ester group at the three-position and a 2,4,6-trimethylphenyl group at the five-position of the pyrazole ring. Its molecular formula is with a molecular weight of approximately 258.31 g/mol.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential biological activities and applications in synthetic chemistry.
Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate is classified as:
The synthesis of Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process:
For industrial applications, the synthesis can be scaled up using larger reaction vessels and optimized conditions to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and consistency in production.
The molecular structure of Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate features:
Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions typical of pyrazole derivatives:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. The reactivity profile makes this compound valuable for further synthetic applications in organic chemistry .
Research continues to explore its efficacy against various pathogens and its potential as a therapeutic agent in medicinal chemistry .
Relevant data on melting point or boiling point were not provided in the sources but are essential for practical applications in laboratories .
Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate has several scientific uses:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
The synthesis of ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate employs a multi-step approach initiated by Claisen condensation between ethyl oxalate and appropriately substituted acetophenone derivatives. This critical first step occurs in the presence of alkaline catalysts such as sodium ethoxide (NaOEt), forming ethyl 2,4-dioxo-4-(2,4,6-trimethylphenyl)butanoate as the key intermediate [6]. The reaction typically proceeds in anhydrous ethanol under nitrogen atmosphere at temperatures ranging from 0-5°C during reagent addition, followed by gradual warming to room temperature. This temperature control is essential to prevent side reactions and ensure optimal yield of the dioxo-ester intermediate, which typically crystallizes as pale yellow needles upon acidification and cooling [6] [9].
The purity of the dioxo-ester intermediate significantly impacts the final product quality. Recrystallization optimization from solvents like ethanol or ethanol-water mixtures (typically 3:1 ratio) yields material with >98% purity by HPLC analysis. Characterization data for this intermediate includes distinctive NMR signals: a singlet at δ 1.30 ppm for the methyl ester group, multiplets between δ 2.20-2.45 ppm for aromatic methyl groups, and characteristic peaks for the β-ketoester system at δ 4.25 ppm (q, 2H) and δ 6.50 ppm (s, 1H) [6]. The stability of these intermediates under refrigeration (-20°C) allows for batch-wise processing in large-scale operations.
Table 1: Characterization Data for Dioxo-Ester Intermediates
Substituent Pattern | Yield (%) | Melting Point (°C) | Characteristic NMR Signals (δ, ppm) |
---|---|---|---|
2,4,6-Trimethylphenyl | 78-82 | 94-96 | 1.30 (t, 3H), 2.20 (s, 6H), 2.45 (s, 3H), 4.25 (q, 2H), 6.50 (s, 1H) |
3,4-Dimethoxyphenyl | 75-79 | 102-104 | 1.32 (t, 3H), 3.85 (s, 3H), 3.92 (s, 3H), 4.28 (q, 2H), 6.55 (s, 1H) |
4-Chlorophenyl | 80-83 | 110-112 | 1.31 (t, 3H), 4.27 (q, 2H), 6.52 (s, 1H), 7.40-7.55 (m, 4H) |
Cyclization efficiency reaches maximum when employing hydrazine hydrate in glacial acetic acid under reflux conditions (90-110°C) for 4-6 hours. The reaction mechanism involves nucleophilic attack by hydrazine at the carbonyl groups of the dioxo-ester intermediate, followed by dehydration and aromatization to form the pyrazole ring [1] [6]. Solvent optimization studies reveal that acetic acid provides superior cyclization rates compared to ethanol or methanol due to its ability to protonate carbonyl oxygen, enhancing electrophilicity. Critical process parameters include maintaining the hydrazine-to-dioxoester molar ratio at 1.05-1.1:1 to ensure complete conversion while minimizing di-hydrazone byproduct formation [1].
Post-reaction processing involves controlled crystallization by cooling the reaction mixture to 0-5°C, followed by vacuum filtration. The crude product is washed with cold ethanol (20-30 mL per 100g crude) to remove acetic acid residues and acetic hydrazide byproducts. For enhanced purity (>99.5%), recrystallization from ethanol-water (4:1) yields the target compound as white to off-white crystals. Analytical characterization shows distinctive IR absorption at 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch), and 3200-3400 cm⁻¹ (N-H stretch) [1] [6]. Mass spectrometry confirms the molecular ion peak at m/z 258.32 [M+H]⁺ corresponding to C₁₅H₁₈N₂O₂ [2] [3].
Steric and electronic effects of aryl substituents significantly influence pyrazole formation kinetics and yields. The 2,4,6-trimethylphenyl group demonstrates superior performance due to its conformational stability and moderate electron-donating capacity, achieving yields of 85-88% in cyclization reactions [6] [7]. This contrasts sharply with ortho-substituted electron-withdrawing groups (e.g., 2-nitro or 2-cyano substituents), which reduce yields to 60-65% due to steric inhibition of resonance and increased byproduct formation [6]. Systematic studies reveal that para-substituted derivatives require precise adjustment of cyclization temperature—electron-donating groups (methoxy, methyl) tolerate higher temperatures (100-110°C), while electron-withdrawing substituents (chloro, nitro) require milder conditions (70-80°C) to prevent decomposition [6].
Regioselectivity control remains challenging in unsymmetrical ketone precursors. The 2,4,6-trimethylphenyl ketone preferentially forms the 5-aryl-3-carboxylate isomer due to decreased steric hindrance at the para-position relative to the ortho-methyl groups. This regiochemical preference is confirmed through single-crystal X-ray diffraction studies of analogous compounds [7]. For scale-up operations, substituent selection directly impacts purification feasibility—the trimethylphenyl derivative crystallizes readily from ethanol/water, whereas polar substituents (amino, hydroxy) require chromatographic purification, reducing process efficiency [3] [6].
Table 2: Substituent Effects on Pyrazole Formation Efficiency
Aryl Substituent | Cyclization Yield (%) | Optimal Temperature (°C) | Crystallization Solvent | Relative Reaction Rate |
---|---|---|---|---|
2,4,6-Trimethylphenyl | 85-88 | 105-110 | Ethanol/Water (4:1) | 1.00 (reference) |
3,4-Dimethoxyphenyl | 82-85 | 100-105 | Ethanol | 0.95 |
4-Methylphenyl | 80-83 | 100-105 | Ethanol/Water (3:1) | 0.92 |
4-Chlorophenyl | 75-78 | 80-85 | Methanol/Water (3:1) | 0.85 |
4-Nitrophenyl | 60-63 | 70-75 | DMF/Water (1:1) | 0.55 |
Solvent selection strategies have evolved toward environmentally benign systems, with ethanol emerging as the preferred medium for both Claisen condensation and cyclization steps due to its low toxicity profile and renewable sourcing potential [6]. Process intensification studies demonstrate that replacing traditional solvents (dimethylformamide, tetrahydrofuran) with ethanol reduces the Process Mass Intensity (PMI) from 120 to 45, significantly improving the environmental footprint [1]. Catalyst innovations include the use of potassium carbonate as a mild base alternative to sodium ethoxide in Claisen condensations, reducing corrosion potential and simplifying waste treatment [9].
Esterification methodologies have shifted toward in situ approaches where the carboxylic acid functionality is generated through hydrolysis of the 3-ester group, followed by catalytic re-esterification. This approach utilizes zeolite catalysts (H-ZSM-5) in continuous flow reactors, achieving 95% conversion at 120°C with ethanol as both solvent and reactant, eliminating the need for hazardous thionyl chloride or dimethyl sulfate traditionally employed in esterification [6] [9]. Solvent-free esterification techniques under microwave irradiation (300W, 100-120°C) reduce reaction times from 12 hours to 25 minutes while maintaining yields above 90%, significantly improving energy efficiency [6].
Waste reduction strategies focus on hydrazine recycling through acid-base extraction of reaction mixtures. After cyclization, the acidic filtrate is neutralized with sodium hydroxide, precipitating excess hydrazine as hydrazine sulfate, which is filtered and reconverted to hydrazine hydrate for reuse. This closed-loop system reduces hydrazine consumption by 60-70% and minimizes aqueous waste toxicity [1]. Life cycle assessment of the optimized process shows a 45% reduction in carbon footprint compared to conventional routes, primarily through solvent reduction and energy efficiency improvements.
Purification bottlenecks emerge at kilogram-scale operations due to the compound's temperature-dependent solubility profile. Crystallization from ethanol-water requires slow cooling rates (0.5°C/minute) from 75°C to 5°C to prevent oiling-out phenomena, extending processing time to 14-16 hours per batch [1]. Alternative purification approaches include antisolvent crystallization using heptane-toluene mixtures (3:1), which improves crystal morphology and reduces solvent retention in the filter cake. However, this method increases solvent usage by 30%, presenting cost-environment tradeoffs that require careful optimization [1].
Byproduct formation escalates in large-scale reactions due to thermal gradients in reactors. The primary impurity, identified as the bis-hydrazone derivative, forms through over-reaction with excess hydrazine and typically constitutes 3-5% of crude product at >100kg scale [1]. Advanced impurity control strategies employ in situ FTIR monitoring to track hydrazine consumption and enable real-time reaction quenching. Purification protocols using activated carbon treatment (5-10 wt% loading) in ethanol effectively reduce this impurity to <0.15% without requiring chromatographic separation [1].
Scale-up limitations also arise from exothermic hazards during cyclization, where the enthalpy of reaction (-85 kJ/mol) necessitates controlled addition rates and cooling capacity. Continuous flow reactors with static mixers provide a solution by enabling rapid heat transfer and precise residence time control (8-10 minutes at 100°C). Pilot-scale trials demonstrate that flow processing increases yield by 5-7% compared to batch reactors while reducing solvent consumption by 40% through concentration optimization [1]. However, crystallization in continuous systems faces challenges with fouling and encrustation, requiring specialized equipment with oscillatory flow or ultrasound-assisted antisolvent addition.
Table 3: Scale-Up Performance Metrics for Production
Process Parameter | Laboratory Scale (100g) | Pilot Scale (10kg) | Production Scale (100kg) | Optimization Strategy |
---|---|---|---|---|
Cyclization Yield | 88-90% | 85-87% | 82-85% | Continuous flow reactors |
Reaction Time | 4 hours | 5 hours | 6 hours | In-line mixing technology |
Hydrazine Excess | 5% | 8% | 10% | Real-time monitoring |
Purity (HPLC) | 99.5% | 99.2% | 98.8% | Carbon treatment |
Solvent Consumption | 8 L/kg | 12 L/kg | 15 L/kg | Solvent recycling |
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